Cas no 1040074-32-5 (4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-2-methanamine, N-(4-bromophenyl)-1-methyl-
- 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
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- インチ: 1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3
- InChIKey: XGJGGWLYVZURDA-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=CC=C1CNC1=CC=C(Br)C=C1
4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-2.5g |
4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |
1040074-32-5 | 95% | 2.5g |
¥36640 | 2023-03-01 | |
Enamine | EN300-162502-0.05g |
4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 0.05g |
$624.0 | 2023-06-04 | ||
Ambeed | A1051053-1g |
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 95% | 1g |
$541.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-500mg |
4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |
1040074-32-5 | 95% | 500mg |
¥16679 | 2023-03-01 | |
Enamine | EN300-162502-2.5g |
4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 2.5g |
$1454.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992897-1g |
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 95% | 1g |
¥3717.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371300-250mg |
4-Bromo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline |
1040074-32-5 | 95% | 250mg |
¥15977 | 2023-03-01 | |
Enamine | EN300-162502-5.0g |
4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-162502-5000mg |
4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 5000mg |
$1406.0 | 2023-09-22 | ||
Enamine | EN300-162502-10000mg |
4-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1040074-32-5 | 10000mg |
$2085.0 | 2023-09-22 |
4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylanilineに関する追加情報
4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline (CAS 1040074-32-5): A Versatile Intermediate in Organic Synthesis
4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline (CAS 1040074-32-5) is a specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and material science research. This brominated aniline derivative combines the reactivity of an aromatic bromine substituent with the electron-rich character of a pyrrole-methylaniline moiety, making it a valuable building block for various synthetic transformations.
The molecular structure of 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline features three key components: a bromine-substituted benzene ring, a methylene bridge, and a 1-methylpyrrole unit. This combination creates a compound with interesting electronic properties that can be exploited in cross-coupling reactions, a topic currently trending in organic chemistry research. Recent literature searches show growing interest in such heterocyclic-aniline hybrids, particularly for their potential in developing new pharmaceutical intermediates and functional materials.
From a synthetic chemistry perspective, the bromine atom at the para position offers excellent opportunities for palladium-catalyzed coupling reactions, one of the most searched topics in modern organic synthesis. This reactivity makes CAS 1040074-32-5 particularly valuable for constructing more complex molecular architectures. The compound's N-methylpyrrole component adds another dimension of functionality, as pyrrole derivatives are known for their electron-donating properties and participation in hydrogen bonding interactions.
Recent studies in medicinal chemistry have shown increased interest in pyrrole-containing compounds due to their prevalence in biologically active molecules. The presence of both aromatic bromine and pyrrole moieties in 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline makes it a promising candidate for drug discovery programs targeting various therapeutic areas. Researchers are particularly interested in how such structures might interact with biological systems, as evidenced by numerous search queries related to pyrrole pharmacology and brominated drug candidates.
In material science applications, CAS 1040074-32-5 has potential as a precursor for conducting polymers and organic electronic materials. The combination of electron-rich (pyrrole) and electron-deficient (bromophenyl) components within the same molecule could enable the development of novel materials with tailored electronic properties. This aligns with current research trends focusing on organic semiconductors and molecular electronics, topics that frequently appear in scientific literature searches.
The synthesis and handling of 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline require standard organic chemistry laboratory practices. While not classified as hazardous under normal conditions, proper safety precautions should always be followed when working with any chemical substance. The compound typically appears as a solid at room temperature and should be stored under appropriate conditions to maintain stability.
From a commercial perspective, CAS 1040074-32-5 has seen growing demand from research institutions and pharmaceutical companies. Market analysis indicates increasing interest in specialty heterocyclic compounds, with particular attention to those containing both halogen and nitrogen heterocycle functionalities. This trend reflects the broader shift toward more complex molecular scaffolds in drug discovery and materials development.
Quality control of 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for research applications. Analytical data for this compound is frequently requested by researchers, as evidenced by search patterns in scientific databases.
Looking forward, the applications of CAS 1040074-32-5 are expected to expand as researchers continue to explore its potential in various fields. The compound's versatility makes it particularly valuable in the current research climate, where there is strong interest in multifunctional building blocks for synthetic chemistry. Its combination of aromatic bromination and pyrrole substitution offers unique opportunities for structural diversification that align with modern drug discovery strategies.
For researchers working with 4-bromo-N-(1-methyl-1H-pyrrol-2-yl)methylaniline, it's important to consider the compound's stability under various conditions. While generally stable at room temperature, prolonged exposure to light or extreme temperatures should be avoided. Proper storage conditions and handling procedures will ensure the material maintains its quality for research applications.
The growing body of literature referencing CAS 1040074-32-5 suggests its increasing importance in chemical research. As synthetic methodologies continue to advance, particularly in areas like C-H activation and transition metal catalysis, the utility of this compound is likely to expand further. Researchers are encouraged to explore its potential in their own work, particularly in developing new heterocyclic compounds with potential applications across multiple scientific disciplines.
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